molecular formula C8H16N2O B175174 (R)-2-tert-butyl-3-methylimidazolidin-4-one CAS No. 101143-56-0

(R)-2-tert-butyl-3-methylimidazolidin-4-one

Cat. No.: B175174
CAS No.: 101143-56-0
M. Wt: 156.23 g/mol
InChI Key: OJQPHIZTBKZOTI-SSDOTTSWSA-N
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Description

®-2-tert-butyl-3-methylimidazolidin-4-one is a chiral imidazolidinone derivative This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-tert-butyl-3-methylimidazolidin-4-one typically involves the reaction of tert-butylamine with a suitable precursor, such as a methyl-substituted imidazolidinone. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-2-tert-butyl-3-methylimidazolidin-4-one may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-tert-butyl-3-methylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

®-2-tert-butyl-3-methylimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ®-2-tert-butyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include the modulation of enzyme activity or the alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-tert-butyl-3-methylimidazolidin-4-one: The enantiomer of the compound, which may have different biological activities.

    2-tert-butyl-3-methylimidazolidin-4-one: The racemic mixture, which contains both enantiomers.

    Other imidazolidinone derivatives: Compounds with similar structures but different substituents.

Uniqueness

®-2-tert-butyl-3-methylimidazolidin-4-one is unique due to its specific chiral configuration, which can lead to different biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and other applications where chirality is important.

Properties

IUPAC Name

(2R)-2-tert-butyl-3-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQPHIZTBKZOTI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1NCC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458822
Record name (R)-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101143-56-0
Record name (R)-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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